1-(3-Methoxy-2-methylphenyl)ethanone

Description

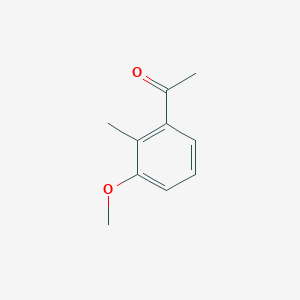

1-(3-Methoxy-2-methylphenyl)ethanone (molecular formula: C₁₀H₁₂O₂) is an aromatic ketone featuring a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the benzene ring. It is synthesized via the reaction of 2-methyl-3-methoxybenzoic acid with methyl lithium in diethyl ether, followed by demethylation using AlCl₃ to yield hydroxylated derivatives . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and metal coordination complexes (e.g., Schiff base ligands in copper(II) complexes) .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

1-(3-methoxy-2-methylphenyl)ethanone |

InChI |

InChI=1S/C10H12O2/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6H,1-3H3 |

InChI Key |

SLHQAWYLGDYXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Substituents on Physical Properties

- 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (C₁₁H₁₄O₄): Substituting methoxy with ethoxy (-OCH₂CH₃) increases molecular weight and lipophilicity. This compound exhibits a melting point of 70°C and distinct spectral signatures (¹H NMR, IR) compared to 1-(3-Methoxy-2-methylphenyl)ethanone, which has a simpler substituent profile .

- 1-(4-Hydroxyphenyl)ethanone: The absence of methyl/methoxy groups reduces steric hindrance, enabling efficient microbial reduction by Rhodococcus sp. to produce chiral alcohols. In contrast, the methyl and methoxy groups in this compound may hinder enzyme-substrate interactions .

Structural Analogues in Natural Products

- 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (C₁₀H₁₂O₄): Isolated from Euphorbia sieboldiana, this natural derivative has three substituents (2-OH, 4-OH, 6-OCH₃, 3-CH₃). The additional hydroxyl groups confer potent antioxidant activity, absent in the synthetic this compound .

- 1-Furan-2-yl-2-(4-hydroxy-phenyl)-ethanone (C₁₃H₁₀O₃): The furan ring introduces π-conjugation, altering UV absorption and redox properties compared to purely phenyl-based ethanones .

Critical Analysis and Research Implications

The methoxy and methyl groups in this compound enhance stability and lipophilicity, making it suitable for synthetic applications. However, hydroxylated analogues exhibit superior bioactivity due to increased polarity and hydrogen-bonding capacity. Structural isomerism (e.g., isoacetovanilone vs. apocynin) underscores the need for precise analytical characterization to avoid misidentification . Future research should explore hybrid derivatives combining methyl/methoxy groups with hydroxyl substituents to balance stability and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.